molecular formula C15H10ClFN2O4S B2789380 N-(3-chloro-4-fluorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide CAS No. 485347-40-8

N-(3-chloro-4-fluorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

Cat. No. B2789380
M. Wt: 368.76
InChI Key: PCGHATIQFVQMFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-fluorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that is responsible for regulating the transport of chloride ions across cell membranes. Mutations in the CFTR gene can lead to cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. CFTRinh-172 has been studied extensively for its potential therapeutic applications in cystic fibrosis and other diseases.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(3-chloro-4-fluorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide involves the reaction of 3-chloro-4-fluoroaniline with 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetyl chloride in the presence of a base to form the desired product.

Starting Materials
3-chloro-4-fluoroaniline, 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetyl chloride, Base (e.g. triethylamine)

Reaction
Step 1: Dissolve 3-chloro-4-fluoroaniline in a suitable solvent (e.g. dichloromethane) and add a base (e.g. triethylamine) to the solution., Step 2: Slowly add 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetyl chloride to the solution while stirring at room temperature., Step 3: Continue stirring the reaction mixture for several hours until TLC analysis indicates complete conversion of the starting material., Step 4: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate)., Step 5: Purify the product by column chromatography or recrystallization to obtain N-(3-chloro-4-fluorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide as a white solid.

Mechanism Of Action

N-(3-chloro-4-fluorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide works by binding to a specific site on the CFTR protein and preventing it from functioning properly. Specifically, it binds to the regulatory domain of the CFTR protein, which is responsible for controlling the opening and closing of the chloride channel. By blocking this domain, N-(3-chloro-4-fluorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide prevents chloride ions from passing through the channel and disrupts the normal functioning of the CFTR protein.

Biochemical And Physiological Effects

N-(3-chloro-4-fluorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide has been shown to have a number of biochemical and physiological effects on cells. In addition to inhibiting CFTR activity, it has been shown to alter the activity of other ion channels and transporters, and to affect the levels of certain signaling molecules in cells. It has also been shown to have anti-inflammatory effects in some contexts.

Advantages And Limitations For Lab Experiments

N-(3-chloro-4-fluorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide has a number of advantages for use in lab experiments. It is a well-characterized molecule with a known mechanism of action, and has been extensively studied in a variety of cell types and experimental systems. It is also relatively easy to use, and can be added to cell cultures or injected into animals to study its effects.
However, there are also some limitations to the use of N-(3-chloro-4-fluorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide in lab experiments. It is a relatively expensive molecule, and may not be accessible to all researchers. It also has some off-target effects on other ion channels and transporters, which can complicate the interpretation of experimental results.

Future Directions

There are a number of potential future directions for research on N-(3-chloro-4-fluorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide. One area of interest is the development of more specific and potent inhibitors of the CFTR protein, which could have therapeutic applications in cystic fibrosis and other diseases. Another area of interest is the investigation of the off-target effects of N-(3-chloro-4-fluorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide, and how they may contribute to its overall effects on cells. Finally, there is ongoing research into the role of CFTR in other diseases and physiological processes, which could lead to new applications for N-(3-chloro-4-fluorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide in the future.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide has been used extensively in scientific research to study the function of the CFTR protein and its role in cystic fibrosis. It has been shown to be a potent inhibitor of CFTR activity, and has been used to investigate the mechanisms of CFTR regulation in both normal and diseased cells.

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2O4S/c16-11-7-9(5-6-12(11)17)18-14(20)8-19-15(21)10-3-1-2-4-13(10)24(19,22)23/h1-7H,8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGHATIQFVQMFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.